molecular formula C6H9IO2 B1598368 Ethyl (Z)-3-Iodo-2-butenoate CAS No. 34450-62-9

Ethyl (Z)-3-Iodo-2-butenoate

Cat. No. B1598368
CAS RN: 34450-62-9
M. Wt: 240.04 g/mol
InChI Key: LTFHTHBCTYXEAD-UHFFFAOYSA-N
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Description

Ethyl (Z)-3-Iodo-2-butenoate is likely an organic compound that belongs to the class of alkene esters. The (Z) notation indicates the configuration of the double bond in the molecule, where (Z) means that the highest priority groups are on the same side .


Molecular Structure Analysis

The molecular structure of Ethyl (Z)-3-Iodo-2-butenoate would likely consist of a carbon chain with a double bond (indicating the alkene part), an ester functional group (COO), and an iodine atom. The (Z) configuration means the highest priority groups on the carbon atoms of the double bond are on the same side .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regio- and Stereo-Specific Preparation : Ethyl (Z)-3-iodo-2-butenoate was synthesized regio- and stereo-specifically, demonstrating its utility in the preparation of specific isomeric forms of chemicals. This synthesis involved reactions with terminal alkynes to produce derivatives containing trifluoromethyl groups, showcasing its versatility in chemical synthesis (Qing & Zhang, 1997).

  • Facile Streoselective Synthesis : It was used in a Suzuki-type cross-coupling reaction, leading to the formation of aryl-substituted α,β-unsaturated esters containing a trifluoromethyl group. This highlights its role in facilitating selective synthesis and its involvement in cross-coupling reactions (Pan, Wang, & Deng, 2002).

  • Application in Enamine Chemistry : Ethyl (Z)-3-iodo-2-butenoate played a role in the alkylation and acylation of ethyl 3-amino-2-butenoate, leading to the production of various substituted products. This showcases its importance in enamine chemistry, particularly in the context of creating functionally diverse molecules (Shabana, Rasmussen, & Lawesson, 2010).

  • Stereoselective Synthesis : Its use in the stereoselective synthesis of 3-substituted ethyl (Z)-4,4,4-trifluoro-2-formylamino-2-butenoates is significant. These compounds are precursors to β-trifluoromethyl substituted amino acids, emphasizing its role in the targeted synthesis of biologically relevant molecules (Enders, Chen, & Raabe, 2005).

Industrial and Material Science Applications

  • Preparation of Medicine Intermediates : Ethyl (Z)-3-iodo-2-butenoate has been utilized in the preparation of various medicinal intermediates, such as ethyl 4-bromo-2-butenoate. This highlights its industrial significance in the pharmaceutical sector (Ning, 2002).

  • Use in Metal-Organic Chemical Vapor Deposition (MOCVD) : The compound has been used in the synthesis of novel beta-ketoimines and beta-enaminoesters for the growth of ZnO via AP-MOCVD. This indicates its utility in advanced material synthesis and potential applications in semiconductor technology (Matthews, Onakoya, Ouattara, & Butcher, 2006).

Safety And Hazards

While specific safety and hazard data for Ethyl (Z)-3-Iodo-2-butenoate is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, or direct skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions for a compound like Ethyl (Z)-3-Iodo-2-butenoate could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis. This would likely involve further studies on its properties, reactivity, and potential uses .

properties

IUPAC Name

ethyl (Z)-3-iodobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHTHBCTYXEAD-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (Z)-3-Iodo-2-butenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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